![molecular formula C8H11NO2 B13887199 {6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol](/img/structure/B13887199.png)
{6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol is a heterocyclic compound that features a unique structure combining a cyclopentane ring with an oxazole ring
Preparation Methods
The synthesis of {6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide . This reaction proceeds through a cyclocondensation mechanism, leading to the formation of the desired heterocyclic structure.
Chemical Reactions Analysis
{6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced cyclopentane derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentane or oxazole rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is being investigated for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of {6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
{6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol can be compared with other similar heterocyclic compounds, such as:
Cyclopenta[b]pyridine derivatives: These compounds share a similar cyclopentane ring structure but differ in the heterocyclic ring attached.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring, showing diverse biological activities, including antimicrobial and anticancer properties.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(6-methyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazol-3-yl)methanol |
InChI |
InChI=1S/C8H11NO2/c1-5-2-3-6-7(4-10)9-11-8(5)6/h5,10H,2-4H2,1H3 |
InChI Key |
AODHSYFCUIHDOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C1ON=C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


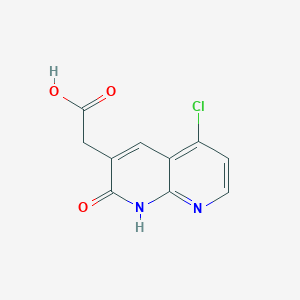


![2-oxo-2-[(2-thienylmethyl)amino]Acetic acid](/img/structure/B13887137.png)
![(5R)-3-methylspiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B13887149.png)
![[(1R,3R,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13887157.png)
![5-hydroxy-2-[3-(6-methoxypyrazin-2-yl)phenyl]-1H-pyrimidin-6-one](/img/structure/B13887162.png)
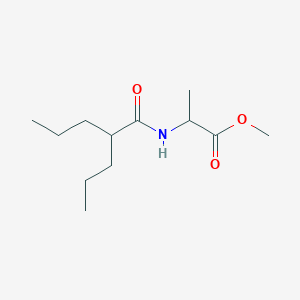
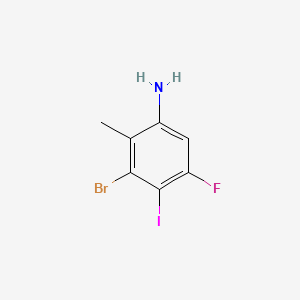


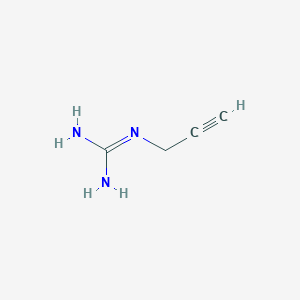
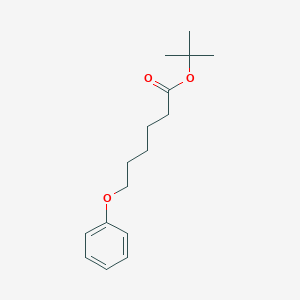
![5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13887211.png)
